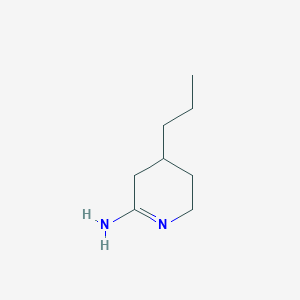

4-Propyl-piperidin-(2Z)-ylideneamine

Description

Properties

Molecular Formula |

C8H16N2 |

|---|---|

Molecular Weight |

140.23 g/mol |

IUPAC Name |

4-propyl-2,3,4,5-tetrahydropyridin-6-amine |

InChI |

InChI=1S/C8H16N2/c1-2-3-7-4-5-10-8(9)6-7/h7H,2-6H2,1H3,(H2,9,10) |

InChI Key |

MEFVVPMWEUFYGI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCN=C(C1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Pyrrolidine-Based Analogs

5-Ethyl-4-propyl-pyrrolidin-(2Z)-ylideneamine () shares structural similarities but replaces the piperidine ring with a five-membered pyrrolidine ring. Key differences include:

- This may alter binding modes in metal complexes or biological targets.

- Electronic Properties: The reduced ring size may weaken σ-donor strength due to differences in electron density distribution.

- Piperidine-based ligands, however, are more commonly utilized in stable metal complexes due to their conformational adaptability .

Piperidine Derivatives with Variable Substituents

2,2,6,6-Tetramethylpiperidin-4-yl Esters () feature a heavily substituted piperidine core with ester functionalities. Unlike the target compound, these lack the ylideneamine group. Key comparisons:

- Substituent Effects : The 2,2,6,6-tetramethyl groups introduce steric hindrance, limiting reactivity and metal coordination. In contrast, the propyl group in the target compound balances lipophilicity without significant steric effects.

- Ylideneamine groups, however, enable strong coordination to soft metals like gold(I) .

Ylideneamine Metal Complexes

Gold(I) complexes with ylideneamine ligands (–10) highlight the role of substituents in coordination chemistry and bioactivity:

- Donor Strength: Ylideneamine ligands are strong σ-donors, forming stable complexes with gold(I). The propyl group in the target compound may enhance solubility in organic solvents compared to methyl or aryl substituents .

- Biological Activity : Free ylideneamine ligands (e.g., I–III in ) exhibit low cytotoxicity (IC₅₀ > 30 mM in HeLa cells), but their gold(I) complexes show moderate activity. This suggests that the target compound’s bioactivity would depend on metal coordination .

- Stability : Piperidine-based ligands form more stable complexes than pyrrolidine analogs due to reduced ring strain and better orbital overlap .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Key Substituents | Metal Coordination | Cytotoxicity (HeLa IC₅₀) |

|---|---|---|---|---|

| 4-Propyl-piperidin-(2Z)-ylideneamine | Piperidine | 4-propyl, 2Z-ylideneamine | Strong σ-donor | Not reported |

| 5-Ethyl-4-propyl-pyrrolidin-(2Z)-ylideneamine | Pyrrolidine | 4-propyl, 2Z-ylideneamine | Moderate σ-donor | Not reported |

| 2,2,6,6-Tetramethylpiperidin-4-yl acetate | Piperidine | 2,2,6,6-tetramethyl, ester | Non-coordinating | Not applicable |

| [Au(C₆F₅)(piperidin-ylideneamine)] | Piperidine (Au complex) | 4-propyl, 2Z-ylideneamine | Stable Au(I) complex | ~10–30 μM (varies) |

Table 2: Key Properties of Ylideneamine Ligands

| Property | Piperidine-Based Ligands | Pyrrolidine-Based Ligands |

|---|---|---|

| Conformational Flexibility | High | Low |

| σ-Donor Strength | Strong | Moderate |

| Solubility in Organic Solvents | High (propyl enhances) | Moderate |

| Stability in Metal Complexes | High | Moderate |

Research Findings

- Synthesis : Piperidin-ylideneamines are synthesized via alkylation and deprotonation steps under controlled temperatures (e.g., <66°C to avoid dimerization) .

- Coordination Chemistry : Piperidine-based ligands form robust gold(I) complexes, with bond lengths (Au–C ≈ 2.0 Å) consistent with strong σ-donation .

Preparation Methods

Spectroscopic Identification

Chromatographic Purity

High-performance liquid chromatography (HPLC) methods from, utilizing C18 columns and acetonitrile-water gradients, ensure ≥98% purity. Retention times for analogous piperidines range from 12–15 minutes.

Thermal Analysis

Differential scanning calorimetry (DSC) of crystalline derivatives, as in, reveals melting points between 160–180°C, consistent with hydrogen-bonded networks.

Q & A

Q. How can the synthesis of 4-Propyl-piperidin-(2Z)-ylideneamine be optimized for improved yield and purity?

Methodological Answer:

- Employ factorial design to systematically test variables (e.g., reaction temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify interactions between variables (e.g., solvent and temperature effects on stereoselectivity).

- Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) for purification. Monitor intermediates via TLC.

- Optimize reaction time using kinetic studies (e.g., sampling at intervals for HPLC analysis).

- Reference Table: Example factorial design matrix for synthesis optimization:

| Temperature (°C) | Solvent (Polarity Index) | Catalyst (mol%) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 25 | 4.3 (THF) | 5 | 62 | 85 |

| 40 | 3.1 (DCM) | 10 | 78 | 92 |

Q. What spectroscopic and chromatographic methods are recommended for characterizing 4-Propyl-piperidin-(2Z)-ylideneamine?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR: Identify protons on the piperidine ring (δ 1.5–3.0 ppm) and propyl chain (δ 0.8–1.5 ppm).

- 13C NMR: Confirm carbonyl/imine groups (δ 160–180 ppm) and aliphatic carbons.

Q. How should researchers design initial biological activity screens for this compound?

Q. How can the interaction between 4-Propyl-piperidin-(2Z)-ylideneamine and dopamine receptors be mechanistically investigated?

Methodological Answer:

- Radioligand Binding Assays: Compete with [³H]N-methylspiperone at D2/D3 receptors. Use HEK293 cells expressing recombinant receptors.

- Computational Docking: Perform molecular docking (Autodock Vina) to predict binding poses in receptor crystal structures (e.g., PDB: 3PBL).

- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes (50 ns trajectories) to assess stability (RMSD < 2 Å).

- Reference Table: Example binding affinity

| Receptor Subtype | Ki (nM) | Selectivity Ratio (D3/D2) |

|---|---|---|

| D2 | 120 | 1:8 |

| D3 | 15 | — |

Q. How can discrepancies in biological activity data across studies be resolved?

Q. What computational approaches predict the pharmacokinetic properties of 4-Propyl-piperidin-(2Z)-ylideneamine?

Methodological Answer:

- QSAR Modeling: Train models on datasets (e.g., ChEMBL) to predict logP, solubility, and BBB permeability.

- ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate bioavailability, CYP inhibition, and P-gp substrate potential.

- Molecular Dynamics (MD): Simulate blood-brain barrier penetration using lipid bilayer models (e.g., CHARMM-GUI).

- Reference Table: Example ADMET predictions:

| Property | Prediction | Tool Used |

|---|---|---|

| logP | 2.8 | SwissADME |

| BBB Permeability | High | ADMETLab 2.0 |

| CYP3A4 Inhibition | Moderate | ADMETLab 2.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.